Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Overview
Description
Benzenamine, 4,4’-cyclohexylidenebis[N,N-bis(4-methylphenyl)-], also known as TAPC, is a π‐conjugated organic small molecule . It has been explored as an efficient hole transport material to replace poly (3,4‐ethylenedioxythiophene):poly (styrenesulfonate) (PEDOT:PSS) in the preparation of p‐i‐n type CH3NH3PbI3 perovskite solar cells .
Synthesis Analysis
The synthesis of TAPC involves complex chemical reactions. The electronic structure evolution and energy level alignment have been investigated at interfaces comprising fullerene (C 60)/4,4′-cyclohexylidenebis [N,N-bis (4-methylphenyl) benzenamine] (TAPC)/ molybdenum oxide (MoO x)/ indium tin oxide with ultraviolet photoemission spectroscopy and inverse photoemission spectroscopy .Molecular Structure Analysis
The molecular structure of TAPC is represented by the empirical formula C46H46N2 . It has a molecular weight of 626.87 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis
TAPC is a powder with a melting point of 186 °C . It has a predicted boiling point of 755.0±60.0 °C and a predicted density of 1.118±0.06 g/cm3 . It is soluble in Dimethylformamide and Tetrahydrofuran . The maximum absorption wavelength (λmax) is approximately 305 nm (in THF) .Mechanism of Action
Target of Action
TAPC, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is primarily used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility . It can also serve as a host for blue phosphorescent guest molecules, such as FIrpic .
Mode of Action
TAPC facilitates the movement of positive charges (holes) from the anode towards the emissive layer of the OLED . It achieves this by accepting electrons from the anode and transporting them across the device . This electron transfer forms a dipole at the TAPC/MoOx interface, leading to a p-doped region and thus increasing the carrier concentration at the interface .
Biochemical Pathways
The primary pathway affected by TAPC is the electron transport chain in OLEDs. By efficiently transporting holes, TAPC helps balance the charge in the device, which is crucial for the recombination of electrons and holes in the emissive layer. This recombination process leads to the emission of light .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of OLED materials like TAPC, we can consider similar concepts. TAPC is deposited in a thin layer within the OLED device, where it remains fixed. Its ‘bioavailability’ is essentially its ability to transport holes efficiently across this layer .
Result of Action
The result of TAPC’s action is the efficient operation of OLED devices. By transporting holes and hosting phosphorescent molecules, TAPC contributes to the production of bright light with high quantum efficiency . For instance, OLED devices using TAPC have achieved a maximum EQE (External Quantum Efficiency) of 16% .
Action Environment
The performance of TAPC can be influenced by environmental factors such as temperature and humidity. For instance, the hole mobility of TAPC can be improved by thermal annealing, which increases its crystallinity . .
Future Directions
Properties
IUPAC Name |
4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2/c1-34-8-20-40(21-9-34)47(41-22-10-35(2)11-23-41)44-28-16-38(17-29-44)46(32-6-5-7-33-46)39-18-30-45(31-19-39)48(42-24-12-36(3)13-25-42)43-26-14-37(4)15-27-43/h8-31H,5-7,32-33H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKIJILZFXPFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069258 | |
Record name | Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58473-78-2 | |
Record name | 1,1′-Bis[(di-4-tolylamino)phenyl]cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58473-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-cyclohexylidenebis(N,N-bis(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-cyclohexylidenebis[N,N-bis(p-tolyl)aniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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